REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1(C(O)=O)[CH2:9][CH:8]([CH3:10])[CH2:7]1)=[O:5])[CH3:2].C([N:16](CC)CC)C.[Cl:21]C(OCC(C)C)=O.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O.C(OCC)C>[ClH:21].[CH2:1]([O:3][C:4]([C:6]1([NH2:16])[CH2:9][CH:8]([CH3:10])[CH2:7]1)=[O:5])[CH3:2] |f:3.4,8.9|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(CC(C1)C)C(=O)O
|
Name
|
|
Quantity
|
152 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
191 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
129 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirred in an ice bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
to refluxing toluene in a flask
|
Type
|
DISTILLATION
|
Details
|
with distillation bridge
|
Type
|
TEMPERATURE
|
Details
|
The toluene solution was refluxed for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dioxane
|
Type
|
ADDITION
|
Details
|
2 N hydrochloric acid was added in excess, and the mixture
|
Type
|
STIRRING
|
Details
|
was stirred until the isocyanate
|
Type
|
CUSTOM
|
Details
|
(approximately 20 min)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The volatiles were evaporated
|
Type
|
CUSTOM
|
Details
|
the obtained amino acid ester hydrochloride was used without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)OC(=O)C1(CC(C1)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |